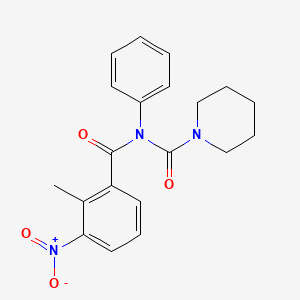

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-17(11-8-12-18(15)23(26)27)19(24)22(16-9-4-2-5-10-16)20(25)21-13-6-3-7-14-21/h2,4-5,8-12H,3,6-7,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLYVGVYHYMEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-nitrobenzoyl chloride, which is then reacted with N-phenylpiperidine-1-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion to amines or alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in HDAC6 Inhibition

highlights the importance of the N-phenylpiperidine-1-carboxamide skeleton in designing HDAC6-selective inhibitors. For example:

- LYP-6 : Exhibited a HDAC6 selectivity index of 36.94, attributed to its optimized capping group and piperidine-carboxamide backbone.

- ACY-1215 : A reference HDAC6 inhibitor with a selectivity index of ~10 against HDAC1-3, demonstrating that substituent bulk and rigidity influence selectivity.

Comparison with N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide: The nitro group at the 3-position of the benzoyl moiety in the target compound introduces strong electron-withdrawing effects, which may alter binding interactions compared to ACY-1215’s hydroxamate group or LYP-6’s aryl capping groups.

Substituent Effects on Bioactivity

describes 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-phenylpiperidine-1-carboxamide (Compound 11), a benzimidazolone derivative with anti-proliferative activity. Key differences include:

- Chlorine vs. Nitro Substituents : Chlorine at the 5-position (Compound 11) may enhance hydrophobic interactions, whereas the nitro group in the target compound could polarize the aromatic ring, affecting binding affinity.

- Piperidine Linker : Both compounds retain the piperidine-carboxamide core, suggesting shared pharmacokinetic challenges, such as moderate metabolic stability .

Physicochemical Property Comparisons

emphasizes drug-like properties for similar compounds. A hypothetical comparison based on structural features:

| Property | N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | ACY-1215 (HDAC6 Inhibitor) | Compound 11 (Benzimidazolone) |

|---|---|---|---|

| Molecular Weight (Da) | ~380-400 (estimated) | 331.4 | 385.8 |

| LogP | ~3.5 (predicted, nitro group increases polarity) | 2.1 | 3.8 |

| Hydrogen Bond Donors | 1 (amide NH) | 2 (hydroxamate) | 2 (amide NH, benzimidazolone) |

| Solubility | Moderate (nitro group may reduce lipophilicity) | Low | Low |

The nitro group in the target compound may improve aqueous solubility compared to ACY-1215 but could introduce metabolic liabilities (e.g., nitro-reduction pathways) .

Research Findings and Implications

- Selectivity Challenges : HDAC6 inhibitors like LYP-6 achieve selectivity through optimized capping groups, but the nitrobenzoyl group in the target compound may confer unique selectivity profiles requiring experimental validation .

- Toxicity Considerations: notes that HDAC6 inhibitors with bulky substituents (e.g., tubacin) face pharmacokinetic limitations. The nitro group in the target compound could exacerbate toxicity if metabolized to reactive intermediates .

- Synthetic Feasibility : Analogous compounds () are synthesized via acyl chloride reactions or urea couplings, suggesting viable routes for the target compound’s production .

Biological Activity

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

- Chemical Name: N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

- Molecular Formula: CHNO

- Molecular Weight: 367.398 g/mol

- CAS Number: 899755-17-0

The biological activity of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may disrupt cellular processes and inhibit enzyme activities. This interaction is crucial for understanding its potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition: The compound may bind to the active sites of various enzymes, blocking their activity and affecting downstream cellular processes.

- Formation of Reactive Intermediates: The nitro group can be reduced to form reactive species that interact with cellular components, potentially leading to oxidative stress or apoptosis.

In Vitro Studies

Research has indicated that N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide exhibits selective toxicity towards certain cancer cell lines. A study showed that derivatives of this compound were effective against resistant cancer cells while sparing normal fibroblasts, suggesting a targeted approach in cancer therapy .

Case Study: Cancer Cell Lines

In a comparative study, the compound was tested against various cancer cell lines, including doxorubicin-sensitive and resistant cells. Results indicated that the compound demonstrated significant cytotoxic effects on resistant cell lines, highlighting its potential as an anticancer agent.

| Compound | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|

| N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Resistant Cancer Cells | 15 µM |

| Doxorubicin | Sensitive Cancer Cells | 10 µM |

Comparative Analysis with Similar Compounds

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide shares structural similarities with other nitrobenzoyl derivatives, which may influence their biological activities. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Methyl and nitro groups on benzoyl ring | Selective toxicity in resistant cancer cells |

| N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide | Benzyl group instead of piperidine | Different enzyme inhibition profile |

| N-(4-nitrobiphenyl)-N-methylpiperidine | Biphenyl structure | Unique electronic properties |

Applications in Research and Medicine

The unique properties of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide make it a valuable candidate for various applications:

- Cancer Therapy: Its selective cytotoxicity suggests potential use in targeted cancer treatments.

- Biochemical Probes: The compound can serve as a tool for studying enzyme interactions and cellular pathways.

- Drug Development: Its unique structure may inspire the synthesis of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Coupling Reaction : Use a two-step approach: (1) synthesize the 2-methyl-3-nitrobenzoyl chloride via nitration and chlorination of 2-methylbenzoic acid, followed by (2) coupling with N-phenylpiperidine-1-carboxamide under Schotten-Baumann conditions.

- Optimization : Adjust reaction temperature (0–5°C for acylation), solvent (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1.2:1 acyl chloride to amine). Catalytic triethylamine enhances nucleophilicity .

- Yield Monitoring : Track intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–75% after optimization.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., nitro group at C3, methyl at C2) and carboxamide linkage (δ ~165–170 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of nitro group or piperidine ring).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity required for pharmacological studies.

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use a fume hood for synthesis and purification steps due to volatile solvents (e.g., dichloromethane).

- Waste Disposal : Neutralize acidic/byproduct waste with sodium bicarbonate before disposal. Follow EPA guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can computational methods like CoMFA (Comparative Molecular Field Analysis) be applied to understand the structure-activity relationship (SAR) of this compound?

- Methodology :

- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to identify stable conformers. Prioritize low-energy states (e.g., Tg and Ts conformers) .

- CoMFA Modeling : Align molecules in a 3D grid, calculate steric/electrostatic fields, and correlate with bioactivity data (e.g., IC₅₀ values). Validate via leave-one-out cross-validation (q² > 0.5) .

- Key Findings : The nitro group and piperidine carboxamide moiety dominate electrostatic interactions with target proteins, while the methyl group enhances steric complementarity .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Low oral bioavailability may explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, nitro reduction to an amine may alter target engagement.

- Dose Escalation : Optimize dosing regimens (e.g., BID vs. QD) in xenograft models (e.g., GTL-16 gastric carcinoma) to achieve target exposure .

Q. How does the compound’s stereoelectronic profile influence its interaction with cannabinoid or kinase receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to CB1 receptors or Met kinase. The nitro group’s electron-withdrawing effect may enhance H-bonding with Lys192 (CB1) or Asp1222 (Met kinase) .

- Mutagenesis Validation : Generate receptor mutants (e.g., CB1 K192A) and compare binding affinity via radioligand displacement assays ([³H]CP55940) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.